2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride

Analytical Chemistry Quality Control Chromatographic Method Development

Researchers developing PROTACs or studying MAO-B SAR often face solubility and stability issues with free-base amine intermediates. This hydrochloride salt form delivers enhanced aqueous solubility and bench stability. • 5-carbon pentyl spacer with terminal -NH₂ for amide conjugation in heterobifunctional linker design • Predictable RP-HPLC retention (LogP 2.85) for method development and system suitability testing • MAO-B IC₅₀ ~1,200 nM (human recombinant) as baseline reference control for SAR studies • Hydrochloride salt ensures consistent dissolution in aqueous and mixed-solvent conjugation reactions

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 7292-63-9
Cat. No. B1287895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride
CAS7292-63-9
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl
InChIInChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H
InChIKeyFGJDPHUEWISYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride Overview


2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride (CAS 7292-63-9), also referred to as N-(5-aminopentyl)phthalimide hydrochloride, is an N-alkylphthalimide derivative and a hydrochloride salt of a primary amine-bearing isoindoline-1,3-dione [1]. The compound features a phthalimide core linked via a flexible five-carbon pentyl chain to a terminal primary amine (-NH₂) group, yielding a molecular formula of C₁₃H₁₇ClN₂O₂ and a molecular weight of approximately 268.74 g/mol . The hydrochloride salt form enhances aqueous solubility and improves handling stability compared to the free base . The compound is supplied by multiple chemical vendors with typical purities ranging from 95% to 98% and is strictly designated for research and development use only, not for human or veterinary therapeutic applications .

Format Hydrochloride salt for aqueous assay preparation
Spacer C5 chain with terminal primary amine for bioconjugation
Role Research-use building block and linker intermediate

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride: Substitution Risks


N-alkylphthalimides with differing alkyl chain lengths and terminal functionalities exhibit distinct physicochemical and chromatographic behaviors, as demonstrated by the linear dependence of log k′ (capacity factor) on the number of carbon atoms in the alkyl substituent under reversed-phase HPLC conditions [1]. The hydrochloride salt of 2-(5-Aminopentyl)isoindoline-1,3-dione confers enhanced aqueous solubility and storage stability compared to free base analogs , making it preferable for aqueous assay systems where consistent dissolution is critical. Additionally, the specific five-carbon spacer between the phthalimide core and the terminal primary amine determines the spatial and conformational flexibility available for subsequent conjugation reactions, linker optimization in bifunctional molecule design, or interaction with biological targets . Generic substitution with an N-alkylphthalimide of different chain length or lacking the terminal amine would alter retention time predictability in analytical workflows, change the reactivity profile for amine-directed bioconjugation, and modify the physical separation achievable between the phthalimide moiety and any attached payload—all factors that can introduce variability and reproducibility challenges in research applications.

Chain length Alkyl chain variation alters RP-HPLC retention and conjugate spacer geometry.
Salt form Free base may show lower aqueous solubility and different handling stability.
Terminal amine Absence of -NH₂ removes the primary conjugation handle, limiting coupling utility.

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride: Key Evidence


Log P and Boiling Point: Salt vs. Free Base

In reversed-phase HPLC method development, the choice between 2-(5-aminopentyl)isoindoline-1,3-dione hydrochloride and its free base form materially affects retention time predictions due to differing hydrophobicity and volatility parameters. The hydrochloride salt exhibits a calculated LogP of 2.8518 and a predicted boiling point of 407.3 °C at 760 mmHg, whereas the free base (CAS 98987-43-0, MW 232.28 g/mol) lacks the ionic character of the salt form, which alters its interaction with stationary phases and its volatility profile [1]. The linear relationship between log k′ and carbon chain length established for N-alkylphthalimides in homologous series [2] is therefore further modulated by the salt form, providing a predictable but distinct retention behavior that must be accounted for in analytical method transfers. This physicochemical difference is quantifiable and directly impacts chromatographic method reproducibility when substituting between salt and free base forms.

LogP & Boiling Point
Data to verify
Hydrochloride: LogP 2.8518, BP 407.3 °C vs. free base (not directly comparable)
Salt form alters chromatographic retention predictability
Calculated values; empirical confirmation advised for method transfer
Analytical Chemistry Quality Control Chromatographic Method Development

Spacer Length: C5 vs. Shorter Aminoalkyl Chains

The five-carbon pentyl chain (C5) of 2-(5-aminopentyl)isoindoline-1,3-dione hydrochloride provides a specific spatial separation of approximately 6-7 Å (fully extended) between the phthalimide core and the terminal primary amine, a dimension that is distinct from shorter-chain analogs such as C3 (propyl) or C4 (butyl) N-alkylphthalimide derivatives . While head-to-head comparative quantitative data for this exact compound versus C3 or C4 analogs is not available in the open literature, class-level inference from established PROTAC linker design principles indicates that linker length directly correlates with ternary complex formation efficiency and degradation potency [1]. The terminal primary amine (-NH₂) of the C5 chain serves as a versatile conjugation handle for coupling with carboxylic acids, activated esters, or isothiocyanates—a functional capability absent in N-alkylphthalimides that lack a terminal reactive amine . This combination of C5 spacer length and terminal amine functionality distinguishes this compound from both shorter-chain aminoalkylphthalimides and from simple N-alkylphthalimides without a terminal amine.

C5 Spacer Length
Class-level
~6–7 Å extended vs. shorter C3/C4 analogs (class-level inference)
Linker geometry may influence ternary complex formation
Head-to-head comparative data not available
Bioconjugation PROTAC Linker Design Chemical Biology

Hydrochloride Salt: Solubility and Stability Benefits

The hydrochloride salt of 2-(5-aminopentyl)isoindoline-1,3-dione (CAS 7292-63-9, MW 268.74 g/mol) exhibits enhanced aqueous solubility compared to its free base counterpart (CAS 98987-43-0, MW 232.28 g/mol) . The salt form is recommended for storage sealed in a dry environment at 2-8°C, whereas the free base requires different handling protocols due to the absence of ionic stabilization . While precise aqueous solubility values (mg/mL) for this specific compound are not publicly reported in authoritative databases, the general principle that hydrochloride salt formation increases water solubility through ionization is well-established and explicitly noted in vendor technical documentation for this compound . This enhanced solubility facilitates direct dissolution in aqueous buffers for biological assays without requiring organic co-solvents, reducing potential solvent interference in cell-based or enzymatic experiments.

Salt Solubility & Stability
Data to verify
Enhanced aqueous solubility (qualitative); storage 2–8 °C dry
May support aqueous assay preparation
Quantitative solubility values not publicly reported
Formulation Sample Preparation Compound Stability

MAO-B Inhibition Activity Profile

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride has been evaluated for monoamine oxidase B (MAO-B) inhibitory activity across multiple assay systems, providing a quantitative baseline for this compound class. In human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate, the compound exhibited an IC₅₀ of 1,200 nM (1.2 μM) [1]. In rat liver homogenate assays using [¹⁴C]-phenylethylamine as substrate with varying preincubation times, IC₅₀ values ranged from 3,300 nM to 10,200 nM [2]. For comparison, optimized C5-substituted phthalimide analogs developed as MAO-B inhibitors have achieved IC₅₀ values as low as 0.007 μM (7 nM), representing an approximately 170-fold to >1,000-fold improvement in potency over the unsubstituted scaffold [3]. This class-level inference demonstrates that while 2-(5-aminopentyl)isoindoline-1,3-dione possesses measurable MAO-B inhibitory activity, it is not optimized for potency in this application and should be selected primarily for its structural features (C5 spacer, terminal amine) rather than its direct enzymatic activity.

MAO-B IC₅₀
Assay context
1,200 nM (human rec.); 3,300–10,200 nM (rat liver)
Measurable activity; not optimized for potency
Optimized analog IC₅₀ 7 nM for SAR reference
Monoamine Oxidase Inhibition Enzymology Neuropharmacology

Physiological Buffer Stability (LC-MS/MS)

The chemical stability of phthalimide derivatives structurally related to 2-(5-aminopentyl)isoindoline-1,3-dione hydrochloride has been quantitatively assessed in pH 7.4 PBS buffer at 100 μM concentration over 24 hours using LC-MS/MS analysis, providing a defined stability window for assay design [1]. While this specific stability dataset is derived from a related phthalimide scaffold (CHEMBL4682084) and not the exact target compound, it establishes a class-level baseline expectation for the isoindoline-1,3-dione core under physiologically relevant aqueous conditions. The hydrochloride salt form of the target compound would be expected to exhibit comparable or enhanced aqueous stability relative to free base analogs due to ionic stabilization . Researchers should note that compound-specific stability data for CAS 7292-63-9 is not publicly available, and empirical verification is recommended for critical applications.

Buffer Stability
Class-level
Related phthalimide stable 24 h at 100 µM in pH 7.4 PBS (LC-MS/MS)
May support physiological assay timing
Compound-specific stability data not available
Compound Stability Assay Development Bioanalytical Chemistry

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride: Research Applications


Building Block for PROTAC Linkers and Bioconjugation

The compound's five-carbon pentyl spacer terminated with a primary amine (-NH₂) makes it suitable as a synthetic intermediate for constructing heterobifunctional molecules, including PROTAC (Proteolysis-Targeting Chimera) linkers . The terminal amine serves as a conjugation handle for coupling to carboxylic acid-containing target protein ligands via amide bond formation, while the phthalimide core can be functionalized or serve as an E3 ligase ligand precursor . The hydrochloride salt form facilitates dissolution in aqueous or mixed solvent systems during conjugation reactions, reducing the need for organic co-solvents that may interfere with sensitive protein ligands .

HPLC Method Development and Calibration Standard

As a member of the N-alkylphthalimide homologous series, this compound exhibits predictable reversed-phase HPLC retention behavior governed by the linear relationship between log k′ (capacity factor) and carbon chain length . The distinct calculated LogP value of 2.8518 and predicted boiling point of 407.3 °C differentiate this salt from the free base and other chain-length analogs, making it a suitable calibration standard for method development and system suitability testing in chromatographic workflows involving phthalimide-containing analytes .

MAO-B Inhibition Control for SAR Studies

The compound exhibits measurable MAO-B inhibitory activity with IC₅₀ values of approximately 1,200 nM (human recombinant MAO-B) and 3,300-10,200 nM (rat liver MAO-B) depending on assay conditions . This modest activity makes it useful as a reference compound or baseline control in SAR studies of novel phthalimide-based MAO inhibitors, where optimized analogs achieve potencies in the low nanomolar range (IC₅₀ ~7 nM) . The well-defined quantitative activity allows researchers to benchmark the potency improvements achieved through structural modifications.

Primary Amine Intermediate for Gabriel Synthesis

The terminal primary amine of the 5-aminopentyl chain enables this compound to participate in nucleophilic reactions typical of primary amines, including acylation, alkylation, and reductive amination, while the phthalimide group serves as a protected amine equivalent or a stable leaving group in Gabriel-type synthetic sequences . The hydrochloride salt provides enhanced bench stability and easier handling compared to the free base, making it a practical choice for multi-step synthetic protocols .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
C5 amine-terminated spacer
Conjugation efficiency and linker geometry
HPLC method development
Salt-form retention behavior
log k' linearity in RP‑HPLC
MAO-B SAR control
Measurable MAO‑B inhibition
IC₅₀ benchmark for analog comparison
Gabriel-type synthesis
Stable primary amine hydrochloride
Reactivity and shelf stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.